molecular formula C16H20ClN5O B11234478 4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

Cat. No.: B11234478
M. Wt: 333.81 g/mol
InChI Key: XSWXSBORWIXBGY-UHFFFAOYSA-N
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Description

4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE: is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Cyclopentylation: The tetrazole derivative is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.

    Morpholine Introduction: Finally, the cyclopentyl-tetrazole intermediate is reacted with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine moiety.

    Reduction: Reduced or ring-opened tetrazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand in receptor studies due to its tetrazole ring, which can mimic the carboxylate group in biological systems.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug molecules.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is unique due to its combination of a tetrazole ring, a cyclopentyl group, and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H20ClN5O

Molecular Weight

333.81 g/mol

IUPAC Name

4-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclopentyl]morpholine

InChI

InChI=1S/C16H20ClN5O/c17-13-3-5-14(6-4-13)22-15(18-19-20-22)16(7-1-2-8-16)21-9-11-23-12-10-21/h3-6H,1-2,7-12H2

InChI Key

XSWXSBORWIXBGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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